Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate
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Overview
Description
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate is a chemical compound with the molecular formula C9H16O4S and a molecular weight of 220.29 g/mol . It is known for its unique structure, which includes a tetrahydrothiopyran ring with a 1,1-dioxide group and an ethyl ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate typically involves the reaction of tetrahydrothiopyran with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate involves its interaction with specific molecular targets. The compound’s sulfone group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide: Lacks the ester group, making it less reactive in certain chemical reactions.
Uniqueness
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate is unique due to its specific combination of a tetrahydrothiopyran ring, sulfone group, and ethyl ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
ethyl 2-(1,1-dioxothian-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4S/c1-2-13-9(10)6-8-4-3-5-14(11,12)7-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKGQKKBPNZOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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